PENICILLIN G PROCAINE

Description

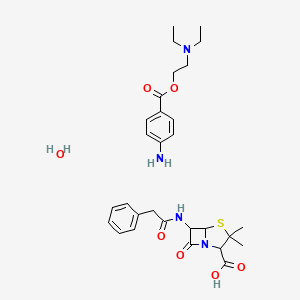

Semisynthetic antibiotic prepared by combining penicillin G with PROCAINE.

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCMKVLEYCGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kinetic Stability Profiling of Penicillin G Procaine in Physiological Matrices

A Mechanistic & Analytical Guide for Drug Development

Executive Summary & Mechanistic Deconstruction

Penicillin G Procaine (PGP) presents a unique kinetic challenge in physiological fluids. Unlike simple small molecules, PGP is a crystalline salt complex designed for low solubility (depot effect). In physiological fluids, its "degradation" is a two-step cascade:

-

Dissociation: Rapid equilibrium breakdown of the salt into Penicillin G (benzylpenicillin) anion and Procaine cation upon solubilization.

-

Divergent Hydrolysis: The solubilized moieties degrade via independent pathways with vastly different drivers—chemical instability for the beta-lactam ring and enzymatic cleavage for the ester.

This guide details the kinetic profiling of these pathways, distinguishing between chemical hydrolysis (buffer stability) and enzymatic metabolism (plasma stability).

The Degradation Cascade (Pathway Diagram)

The following diagram illustrates the divergence of degradation pathways once PGP enters a physiological matrix.

Figure 1: Mechanistic divergence of Penicillin G Procaine hydrolysis in physiological fluids.

Kinetic Modeling & Theoretical Framework

To accurately profile PGP, one must model the degradation of its components separately. The salt dissociation is instantaneous relative to hydrolysis in solubilized samples.

Penicillin G: Pseudo-First-Order Chemical Instability

In physiological buffer (pH 7.4, 37°C), Penicillin G degradation is driven by nucleophilic attack on the beta-lactam carbonyl.

-

Rate Law:

-

Mechanism: Hydroxide ion catalyzed ring opening to form penicilloic acid.

-

Physiological Impact: Moderate stability.

ranges from 24 to 144 hours depending on buffer composition and temperature.

Procaine: Enzymatic vs. Chemical Hydrolysis

This is the critical differentiator between "buffer" and "plasma" studies.

-

In Buffer (Chemical): Procaine is relatively stable at pH 7.4. Hydrolysis is slow.

-

In Plasma (Enzymatic): Procaine is a substrate for butyrylcholinesterase (pseudocholinesterase) .

-

Kinetic Shift: The reaction shifts from slow first-order (chemical) to rapid Michaelis-Menten kinetics (enzymatic).

- (Buffer): > 24 hours

- (Plasma): ~9–12 minutes (in vitro incubation)

Experimental Protocol: The Dual-Matrix Assay

This protocol is designed to be self-validating by using internal standards and mass balance checks (monitoring the appearance of PABA).

Materials & Equipment

-

API: Penicillin G Procaine (USP Reference Standard).

-

Matrices:

-

Matrix A: Phosphate Buffered Saline (PBS), pH 7.4.

-

Matrix B: Pooled Human or Equine Plasma (heparinized).

-

-

Quenching Agent: Acetonitrile (ACN) with 0.1% Formic Acid (precipitates plasma proteins and stops enzymatic activity).

-

Analysis: HPLC-UV/DAD.

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for plasma and buffer stability.

Detailed Methodology

Step 1: Stock Preparation

Dissolve PGP in a minimal volume of methanol/water (50:50) to create a stock solution. Note: PGP has low water solubility; organic co-solvent is required for the stock, but keep the final organic content in the incubation matrix <1% to avoid inhibiting plasma esterases.

Step 2: Incubation (Matrix A & B)

-

Pre-warm 10 mL of Matrix (PBS or Plasma) to 37°C.

-

Spike PGP stock to achieve a final concentration of ~10 µg/mL (within linear range of HPLC).

-

Vortex briefly (5s).

Step 3: Sampling & Quenching (The Critical Step)

-

Timepoints: 0, 5, 10, 20, 40, 60, 120 minutes.

-

Procedure:

-

Remove 200 µL of sample.

-

Immediately transfer into a tube containing 600 µL of ice-cold Acetonitrile + 0.1% Formic Acid.

-

Vortex vigorously. Why? This precipitates proteins (removing esterases) and shifts pH to stabilize Penicillin G during processing.

-

Step 4: HPLC Analysis[1]

-

Column: C18 (e.g., Ascentis Express C18, 100 x 2.1 mm, 2.7 µm).[1]

-

Mobile Phase:

-

A: 20 mM Potassium Phosphate (pH 3.0).

-

B: Acetonitrile.[1]

-

Gradient: 10% B to 60% B over 10 minutes.

-

-

Detection: UV at 215 nm (Procaine/PABA sensitivity) and 280 nm (Penicillin G specificity).

-

Self-Validation: Monitor the appearance of PABA. If Procaine decreases without PABA appearing, check for non-specific binding or precipitation.

Data Presentation & Interpretation

The following table summarizes expected kinetic parameters derived from literature and standard physiological conditions.

Comparative Kinetic Parameters

| Parameter | Penicillin G (Buffer pH 7.4) | Penicillin G (Plasma) | Procaine (Buffer pH 7.4) | Procaine (Plasma) |

| Primary Degradation Mechanism | Beta-lactam hydrolysis (Chemical) | Beta-lactam hydrolysis (Chemical) | Ester hydrolysis (Chemical) | Ester hydrolysis (Enzymatic) |

| Driver | pH, Temperature | pH, Temperature | pH | Plasma Esterases |

| Reaction Order | Pseudo-First-Order | Pseudo-First-Order | Pseudo-First-Order | Michaelis-Menten (approx. 1st order at low conc.) |

| Approximate Half-life ( | 24 – 48 Hours | 24 – 48 Hours | > 100 Hours | 9 – 12 Minutes |

| Major Metabolite | Penicilloic Acid | Penicilloic Acid | PABA + DEAE | PABA + DEAE |

Key Insight: In a physiological setting, the "stability" of PGP is a misnomer. The Procaine component is rapidly scavenged by enzymes, while the Penicillin G component persists much longer, governed by chemical hydrolysis.

References

-

Tobin, T., Blake, J. W., Sturma, L., & Arnett, S. (1976).[2] Pharmacology of procaine in the horse: procaine esterase properties of equine plasma and synovial fluid.[2] American Journal of Veterinary Research, 37(10), 1165-1170.[2]

-

United States Pharmacopeia (USP). USP Monographs: Penicillin G Procaine. USP29-NF24.

-

Gholivand, M. B., & Sharifpour, F. (2003). Simultaneous determination of Procaine Penicillin G and Benzathine Penicillin G by second derivative spectrophotometry.[3][4] Analytical Letters, 36(12).

-

Sigma-Aldrich. HPLC-UV Analysis of Penicillin G in Milk Using an Ascentis® Express C18. Application Note.

-

Mitchell, S. M., et al. (2014). Hydrolysis of Penicillin G and Carbenicillin in Pure Water.[5] Journal of Chemical Society. (Contextual grounding for beta-lactam stability).

Sources

The Thermodynamic Sentinel: A Guide to Ensuring Penicillin G Procaine Crystal Lattice Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crystalline Keystone of a Legacy Antibiotic

Penicillin G procaine (PGP), a salt formed between benzylpenicillin and procaine, has been a cornerstone of antibacterial therapy for decades. Its efficacy is intrinsically linked to its solid-state properties. As a sparingly soluble salt, its crystalline structure dictates the dissolution rate, which in turn governs the slow release and prolonged therapeutic action of penicillin G.[1][2] The stability of this crystal lattice is, therefore, not a trivial matter of shelf-life, but a critical determinant of the drug's pharmacokinetic profile and clinical success. This guide provides an in-depth exploration of the thermodynamic principles underpinning the stability of the PGP crystal lattice, offering a framework for its comprehensive characterization and ensuring the consistent performance of this vital medication.

The Singular Eminence of the Monohydrate Form

In the world of pharmaceuticals, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant concern, as different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. However, extensive crystallographic studies have established that Penicillin G Procaine predominantly exists as a stable monohydrate crystalline form.[1][3] This form is characterized by a specific arrangement of penicillin G and procaine molecules held together by a network of hydrogen bonds, with a water molecule playing a crucial role in stabilizing the lattice.[1]

The conformation of the penicillin G molecule within this lattice is described as "extended," in contrast to the "coiled" conformation observed in potassium penicillin G.[1][3] This extended conformation, dictated by the crystalline environment, is fundamental to the stability of the procaine salt. The procaine molecule, in turn, adopts a specific torsion angle that contributes to the overall stability of the structure.[1][3]

The well-defined and stable nature of the PGP monohydrate is a significant advantage in drug development, as it minimizes the risks associated with polymorphic transitions that could alter the drug's performance.

Thermodynamic Principles Governing Lattice Stability

The stability of a crystal lattice is a direct manifestation of its thermodynamic properties. The Gibbs free energy (G) of the crystalline state, which is a function of enthalpy (H) and entropy (S), determines its stability at a given temperature (T) and pressure (P):

G = H - TS

A lower Gibbs free energy corresponds to a more stable state. For a crystal lattice, the enthalpy term (H) is largely a measure of the energy stored in the intermolecular interactions within the crystal. Stronger interactions, such as the hydrogen bonding network in PGP monohydrate, lead to a lower enthalpy and greater stability. The entropy term (S) relates to the degree of disorder in the system.

Any process that disrupts the crystal lattice, such as melting or dissolution, involves a change in Gibbs free energy (ΔG). For a stable crystal, a significant energy input is required to overcome the lattice forces, resulting in a high melting point and low solubility.

Key Analytical Techniques for Interrogating Lattice Stability

A multi-pronged analytical approach is essential to fully characterize the thermodynamic stability of the PGP crystal lattice. The following techniques provide complementary information on the solid-state properties of the drug substance.

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is a cornerstone technique for probing the thermal properties of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. For PGP, DSC is employed to determine its melting point and the associated enthalpy of fusion. A sharp, well-defined melting endotherm is indicative of a highly crystalline and pure material. Any polymorphic transitions would appear as additional endothermic or exothermic events prior to melting.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of PGP monohydrate into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability and decomposition profile of PGP. For the monohydrate form, TGA can quantify the water content and identify the temperature at which dehydration occurs. It also reveals the onset temperature of thermal decomposition.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of PGP monohydrate into a TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss. The initial mass loss should correspond to the dehydration of the monohydrate, and subsequent mass losses indicate thermal decomposition.

Powder X-ray Diffraction (PXRD)

Causality of Experimental Choice: PXRD is the definitive technique for identifying the crystalline form of a solid material. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." For PGP, PXRD is used to confirm the identity of the monohydrate form and to detect the presence of any other crystalline or amorphous phases.

Self-Validating Protocol:

-

Sample Preparation: Gently grind the PGP sample to a fine powder and pack it into a sample holder.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation.

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a suitable step size and scan speed.

-

Data Analysis: Compare the obtained diffraction pattern with a reference pattern for PGP monohydrate to confirm its identity.

Solubility Studies

Causality of Experimental Choice: The solubility of PGP is a direct consequence of its crystal lattice energy. Higher lattice energy results in lower solubility.[1] Solubility studies are therefore essential for understanding the thermodynamic stability of the crystalline form and for predicting its dissolution behavior in vivo.

Self-Validating Protocol:

-

Equilibrium Solubility Determination: Add an excess amount of PGP monohydrate to a series of vials containing a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Withdraw aliquots of the supernatant, filter to remove undissolved solids, and determine the concentration of dissolved penicillin G using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Thermodynamic Landscape

To better understand the relationships between the different aspects of PGP stability, the following diagrams are provided.

Caption: Thermodynamic principles governing the solid-state properties of Penicillin G Procaine.

Sources

Technical Guide: Historical Development and Synthesis of Procaine Penicillin G

Abstract

This technical guide analyzes the chemical engineering and historical evolution of Procaine Penicillin G (PPG), the first widely successful "depot" antibiotic. We explore the transition from the rapid-clearance sodium/potassium salts of the 1940s to the crystalline, sparing-soluble procaine salt that enabled once-daily dosing. The guide provides a detailed, chemically grounded protocol for the synthesis of PPG via metathesis, emphasizes the critical role of particle size engineering in bioavailability ("flip-flop" kinetics), and outlines modern analytical validation standards.

Historical Context & Rationale

The Pharmacokinetic Bottleneck (1940-1947)

Following the industrial scale-up of Penicillin G (Benzylpenicillin) during WWII, clinicians faced a significant pharmacokinetic hurdle. Soluble salts of Penicillin G (Sodium or Potassium) possess a plasma half-life (

-

The Problem: To maintain Minimum Inhibitory Concentration (MIC), patients required intramuscular (IM) injections every 3–4 hours or continuous intravenous infusion, which was logistically impossible for mass outpatient treatment (e.g., syphilis eradication campaigns).

-

The Early Solutions: Early attempts involved suspending amorphous penicillin in peanut oil and beeswax (the Romansky formula). While effective, these were painful, difficult to inject, and caused sterile abscesses.

The Crystalline Breakthrough (1948)

The definitive solution emerged with the synthesis of the procaine salt of penicillin G. Researchers (notably Sullivan et al., 1948) discovered that reacting the acidic penicillin molecule with the basic anesthetic procaine yielded a stable, crystalline salt with extremely low water solubility (~4–7 mg/mL).

Clinical Impact: This low solubility created a "depot" effect at the injection site.[1] The rate of absorption became the rate-limiting step (absorption

Chemical Fundamentals

Reaction Mechanism

The synthesis is a double decomposition (metathesis) reaction between two highly soluble precursors: a metal salt of Penicillin G and a mineral acid salt of Procaine.

-

Precursor A: Penicillin G Potassium (Solubility: >100 mg/mL)[2]

-

Precursor B: Procaine Hydrochloride (Solubility: >500 mg/mL)

-

Product: Procaine Penicillin G (Solubility: ~4 mg/mL) + Potassium Chloride

Stoichiometry: 1:1 Molar Ratio. Molecular Weight:

-

Penicillin G Potassium (

): 372.48 g/mol -

Procaine HCl (

): 272.77 g/mol -

Procaine Penicillin G Monohydrate (

): 588.72 g/mol [2][3]

Reaction Pathway Visualization

Figure 1: Metathesis reaction pathway converting soluble precursors into the insoluble depot salt.

Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis (10 g basis) scalable to industrial batch processing.

Reagents & Equipment

-

Reagents:

-

Penicillin G Potassium (USP Grade): 6.33 g

-

Procaine Hydrochloride (USP Grade): 4.63 g

-

Water for Injection (WFI): 100 mL

-

Sodium Citrate (Buffer): 0.5% w/v

-

-

Equipment:

-

Jacketed glass reactor with overhead stirring.

-

0.22 µm sterile filtration units.

-

Vacuum filtration assembly (Buchner funnel).

-

Step-by-Step Methodology

Step 1: Precursor Preparation (Sterile Filtration)

-

Rationale: Penicillin is heat-labile; sterilization must occur via filtration, not autoclaving.

-

Action: Dissolve 6.33 g Penicillin G Potassium in 50 mL WFI. Dissolve 4.63 g Procaine HCl in 50 mL WFI. Filter both solutions separately through 0.22 µm membranes into sterile vessels.

Step 2: Controlled Precipitation (The Critical Step)

-

Rationale: Rapid mixing causes nucleation of amorphous fines (clogging risk). Slow mixing yields defined crystals.

-

Action:

-

Load the Procaine HCl solution into the reactor.

-

Agitate at 200 RPM at 25°C.

-

Add the Penicillin G solution dropwise over 30 minutes.

-

Observation: The solution will turn milky white as the salt exceeds its solubility product (

).

-

Step 3: Crystal Aging (Ostwald Ripening)

-

Rationale: Fresh precipitates often contain unstable polymorphs or fines. Aging allows larger crystals to grow at the expense of smaller ones, improving filterability and syringeability.

-

Action: Maintain agitation for 2 hours post-addition. Cool the jacket to 4°C to maximize yield (common ion effect is not applicable here, but temperature suppression reduces solubility).

Step 4: Isolation and Washing

-

Action: Filter the white precipitate under vacuum.

-

Wash: Wash the cake with 20 mL cold WFI to remove residual KCl and unreacted precursors.

-

Drying: Dry under vacuum at 40°C or lyophilize. Warning: High heat degrades the beta-lactam ring.

Process Engineering: Particle Size Control

In the development of depot injectables, the Critical Quality Attribute (CQA) is particle size distribution (PSD).

The Syringeability vs. Dissolution Trade-off

-

Too Fine (< 5 µm): Rapid dissolution (loses depot effect), high viscosity, "caking" in the vial.

-

Too Coarse (> 60 µm): Needle blockage (syringeability failure), pain upon injection.

-

Target: 95% of particles between 5 µm and 60 µm.

Industrial Workflow for PSD Control

Figure 2: Industrial workflow emphasizing the micronization step to ensure consistent depot kinetics.

Analytical Characterization & Validation

To ensure the integrity of the synthesized salt, the following parameters must be validated against USP/BP monographs.

Data Summary Table

| Test Parameter | Method | Acceptance Criteria (USP) | Rationale |

| Potency | Iodometric Titration / HPLC | 900 – 1050 Units/mg | Verifies stoichiometric salt formation. |

| Identification | HPLC / TLC | Retention time match | Confirms presence of both Pen G and Procaine.[4] |

| Crystallinity | X-Ray Diffraction (XRD) | Distinct Bragg peaks | Amorphous forms are unstable and dissolve too fast. |

| Water Content | Karl Fischer (Method I) | 2.8% – 4.2% | Corresponds to the monohydrate form ( |

| pH | Potentiometric | 5.0 – 7.5 | Ensures biocompatibility and stability. |

| Sterility | Membrane Filtration | No Growth | Mandatory for parenteral administration. |

Self-Validating Protocol Check

-

Stoichiometric Check: If the potency is <900 Units/mg, it indicates excess Procaine (or degradation). If >1050, it suggests free Penicillin G Potassium (incomplete reaction or poor washing).

-

Purity Check: The presence of Penicilloic acid (degradation product) can be detected via HPLC at 254 nm. A rise in this peak indicates hydrolysis of the beta-lactam ring during the drying or crystallization phase.

References

-

Sullivan, N. P., Symmes, A. T., Miller, H. C., & Rhodehamel, H. W. (1948). A New Injection Repository Penicillin (Procaine Penicillin G). Science. Link

-

United States Pharmacopeia (USP). (2023). Penicillin G Procaine Monograph. USP-NF.[2][5] Link

-

Papich, M. G. (2016). Saunders Handbook of Veterinary Drugs: Penicillin G Procaine. Elsevier. Link

-

World Health Organization. (2023). Model List of Essential Medicines (23rd List). Link

-

U.S. Patent Office. (2006). Method for preparing penicillin G procaine (US20060058280A1). Google Patents. Link

Sources

The Metabolic Journey of Procaine: A Technical Guide to its Rapid Transformation in Mammalian Systems

For Immediate Release

Abstract

Procaine, a foundational local anesthetic of the amino ester class, is characterized by its rapid onset and notably short duration of action. This pharmacological profile is dictated almost entirely by its swift and efficient metabolic degradation in mammalian systems. This technical guide provides a detailed exploration of the metabolic pathways governing the procaine moiety, focusing on the enzymatic processes, primary and secondary metabolites, and the resulting pharmacokinetic implications. We delve into the central role of plasma butyrylcholinesterase, the subsequent fates of the generated metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE), and provide validated experimental protocols for the analysis of these processes, offering a comprehensive resource for researchers in pharmacology, drug development, and toxicology.

Introduction: The Fleeting Existence of a Pioneer Anesthetic

Procaine (2-(diethylamino)ethyl 4-aminobenzoate) was first synthesized in 1905 and became widely known under the trade name Novocain.[1] As a local anesthetic, its mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[2][3] Structurally, procaine is an amino ester, a chemical classification that is the primary determinant of its metabolic fate.[2] Unlike the more stable amino-amide local anesthetics that undergo hepatic metabolism, amino esters are defined by their susceptibility to rapid hydrolysis by plasma esterases.[2][4] This rapid breakdown is the cornerstone of procaine's pharmacokinetics, resulting in a very short elimination half-life of approximately 40-84 seconds, and is critical to both its therapeutic window and its safety profile.[1][5] Understanding this metabolic pathway is therefore essential for predicting its clinical efficacy, potential toxicities, and for the development of new ester-based therapeutic agents.

Primary Metabolic Pathway: Rapid Plasma-Mediated Hydrolysis

The metabolic journey of procaine is initiated almost immediately upon entering the systemic circulation. The core metabolic event is the hydrolysis of its ester linkage.

The Key Enzyme: Butyrylcholinesterase (BChE)

The principal enzyme responsible for procaine's breakdown is butyrylcholinesterase (BChE), also known as pseudocholinesterase or plasma cholinesterase.[1][5] This enzyme is abundant in mammalian plasma and exhibits broad substrate specificity for various choline and non-choline esters.[6][7] While some minor hydrolysis may occur in the liver via microsomal carboxylesterases, the vast majority of procaine metabolism is a plasma-based event.[4][5] This contrasts sharply with many other drugs that rely on hepatic cytochrome P450 enzymes for clearance. The efficiency of BChE is such that procaine is cleared from the blood almost as quickly as it is infused.

Causality Insight: The choice of plasma as the primary matrix for in vitro stability studies of procaine is a direct consequence of BChE's location and primary role.[8] Investigating its metabolism in liver microsomes alone would yield a misleadingly slow clearance rate and fail to capture the clinically relevant metabolic pathway.

The Hydrolysis Reaction and its Products

BChE catalyzes the cleavage of the ester bond in the procaine molecule, yielding two primary metabolites:

These metabolites possess distinct pharmacological and toxicological profiles that differ significantly from the parent drug.

Caption: Primary metabolic hydrolysis of procaine in mammalian plasma.

Secondary Metabolic Fates of the Primary Moieties

The metabolic story does not end with hydrolysis. The resulting PABA and DEAE moieties undergo further biotransformation and are ultimately excreted.

-

Fate of PABA: PABA is largely excreted unchanged by the kidneys, but a portion can undergo conjugation reactions, such as acetylation or glucuronidation, in the liver before renal excretion.[1] It is important to note that PABA is structurally similar to sulfonamide antibiotics and can interfere with their mechanism of action. Furthermore, PABA is the metabolite primarily responsible for the rare allergic reactions associated with procaine, as it can act as a hapten, leading to an immune response in susceptible individuals.[1]

-

Fate of DEAE: The DEAE moiety also contributes to the overall pharmacological profile. It possesses weak local anesthetic activity itself, roughly one-tenth that of procaine, and may contribute to the overall effect, especially during prolonged infusions.[5][9] DEAE can undergo further metabolism, with a hypothesized second stage involving its conversion to ethanolamine, a precursor for the biosynthesis of membrane phospholipids and neurotransmitters like acetylcholine.[5] Studies have also suggested that DEAE can increase the rate of amino acid incorporation into proteins in the liver.[5][10]

Pharmacokinetic and Toxicological Implications

The rapid metabolism of procaine directly translates to key clinical characteristics:

-

Short Duration of Action: The elimination half-life (t1/2β) is approximately 7.7 minutes, necessitating continuous infusion for sustained anesthetic effects.[5]

-

Low Systemic Toxicity: Rapid clearance minimizes the risk of systemic accumulation and associated central nervous system (CNS) and cardiovascular toxicity that can occur with other local anesthetics.

-

Allergic Potential: As mentioned, the formation of PABA is the root cause of allergic reactions, ranging from skin rashes to anaphylaxis.[1] This has led to a decline in its use in favor of amino-amide anesthetics which do not produce PABA.

-

Genetic Considerations: A small fraction of the population has an atypical, less efficient form of the BChE enzyme.[1] In these individuals, the hydrolysis of procaine is significantly slowed, leading to a prolonged half-life and an increased risk of toxicity.

Methodologies for Metabolic Profiling

Validating and quantifying the metabolism of procaine or novel ester-containing drug candidates requires robust experimental systems.

In Vitro Protocol: Plasma Stability Assay

This assay is the cornerstone for evaluating the hydrolytic stability of an ester compound in the most physiologically relevant matrix.

Objective: To determine the rate of hydrolysis of procaine in mammalian plasma.

Materials:

-

Procaine Hydrochloride

-

Pooled mammalian plasma (e.g., human, rat) with anticoagulant (e.g., Heparin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Eserine (Physostigmine) or other esterase inhibitors (for control)

-

Acetonitrile (ACN) with internal standard (e.g., Lidocaine) for protein precipitation

-

Thermomixer or water bath at 37°C

-

LC-MS/MS system for analysis

Self-Validating Protocol:

-

Preparation of Controls:

-

Enzymatic Control (Active Plasma): Aliquot 500 µL of pooled plasma into microcentrifuge tubes.

-

Non-Enzymatic Control (Inactive Plasma): Aliquot 500 µL of pooled plasma and heat-inactivate it at 60°C for 30 minutes to denature esterases. This control is crucial to differentiate enzymatic hydrolysis from simple chemical hydrolysis.

-

Inhibitor Control: Pre-incubate a separate plasma aliquot with a broad-spectrum esterase inhibitor like eserine for 15 minutes at 37°C.

-

-

Initiation of Reaction:

-

Pre-warm all plasma aliquots to 37°C for 5 minutes.

-

Prepare a stock solution of procaine in PBS.

-

To initiate the reaction, spike the procaine stock solution into each plasma tube to achieve a final concentration of 1 µM. Vortex briefly. This is Time Zero (T=0).

-

-

Time-Course Sampling:

-

Immediately withdraw a 50 µL aliquot from each tube (T=0) and quench it by adding it to a tube containing 150 µL of ice-cold ACN with the internal standard.

-

Incubate the plasma reaction tubes at 37°C.

-

Withdraw and quench 50 µL aliquots at subsequent time points (e.g., 2, 5, 10, 15, 30 minutes).

-

-

Sample Processing:

-

Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a 96-well plate or HPLC vials for analysis.

-

-

Analytical Quantification:

Expected Outcome: A rapid decline in procaine concentration will be observed in the active plasma, while concentrations in the heat-inactivated and inhibitor-treated plasma will remain relatively stable, confirming BChE-mediated hydrolysis.

In Vivo Experimental Workflow

Caption: High-level workflow for an in vivo pharmacokinetic study of procaine.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for procaine in mammalian systems, highlighting its rapid metabolism and clearance.

| Parameter | Value | Species | Significance | Reference |

| Elimination Half-Life (t½β) | ~7.7 ± 1.0 min | Human | Extremely short duration of action. | [5] |

| Distribution Half-Life (t½α) | ~2.5 ± 0.4 min | Human | Rapid distribution from blood to tissues. | [5] |

| Plasma Protein Binding | ~45% | Equine | Moderate binding, leaving a significant free fraction available for metabolism. | [15] |

| Metabolizing Enzyme | Butyrylcholinesterase (BChE) | Mammals | Primary clearance mechanism is via plasma hydrolysis, not hepatic metabolism. | [1][2] |

| Primary Metabolites | PABA and DEAE | Mammals | Products with distinct pharmacological and toxicological profiles. | [4][5] |

Conclusion

The metabolic pathway of the procaine moiety is a classic example of plasma esterase-mediated drug clearance. Governed by the highly efficient enzyme butyrylcholinesterase, procaine's ester linkage is rapidly severed, leading to its characteristic short half-life and defining its clinical utility and safety profile. The formation of its primary metabolites, PABA and DEAE, introduces further biological considerations, including the potential for allergic reactions and secondary pharmacological effects. The experimental methodologies detailed herein provide a framework for the robust investigation of these pathways, essential for both fundamental research and the development of future therapeutic agents that leverage or must account for this rapid metabolic inactivation.

References

-

Fields, A. M., & Spleen, J. (Year not specified). Procaine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Procaine. Available at: [Link]

-

Patocka, J., & Winder, C. (1980). Procaine as a substrate and possible allosteric effector of cholinesterases. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C). Available at: [Link]

-

Zhan, C. G., Zheng, F., & Gao, D. (2014). Substrate Selectivity of High-Activity Mutants of Human Butyrylcholinesterase. PMC. Available at: [Link]

-

Zheng, F., et al. (2013). Substrate selectivity of high-activity mutants of human butyrylcholinesterase. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Procaine. PubChem Compound Summary for CID 4914. Available at: [Link]

-

Halse, M. (1977). [Intermediary effectiveness of procaine and procaine metabolites following oral administration]. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Determination of procaine and tetracaine in plasma samples by micellar liquid chromatography and direct injection of sample. Available at: [Link]

-

Stevenson, A. J., et al. (1992). Determination of Procaine in Equine Plasma and Urine by High-Performance Liquid Chromatography. Journal of Analytical Toxicology. Available at: [Link]

-

Xu, Y. Y., et al. (2010). Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of procaine diethylaminoethanol by plasma esterases. Available at: [Link]

-

Stevenson, A. J., et al. (1992). Determination of procaine in equine plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

-

Platt, D., & Hering, H. (1979). [Effect of procaine, nicotinoylprocaine and butacaine on mammalian cells in culture]. PubMed. Available at: [Link]

-

Zsigmond, E. K., & Eilderton, T. E. (1974). Effects of topical anticholinesterases on procaine hydrolysis. PubMed. Available at: [Link]

-

Al-Badr, A. A., & Tayel, M. M. (n.d.). Analytical Profile of Procaine hydrochloride. ResearchGate. Available at: [Link]

-

Masson, P., & Lockridge, O. (2023). Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of acetylsalicylic acid (A) and procaine by BChE. Available at: [Link]

-

Brimblecombe, R. W., & Inch, T. D. (1970). Cocaine and Butyrylcholinesterase (BChE): Determination of Enzymatic Parameters. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Butterworth, J. F., & Strichartz, G. R. (1993). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesiology. Available at: [Link]

-

Moroi, K., & Sato, T. (1975). Comparison between procaine and isocarboxazid metabolism in vitro by a liver microsomal amidase-esterase. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Procaine Hydrochloride by Two Spectrophotometric Methods in its Pharmaceutical Preparation and Human Blood Serum. Available at: [Link]

-

Tobin, T., & Combie, J. (1976). A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Current Protocols in Pharmacology. Available at: [Link]

Sources

- 1. Procaine - Wikipedia [en.wikipedia.org]

- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 6. Procaine as a substrate and possible allosteric effector of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Intermediary effectiveness of procaine and procaine metabolites following oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of procaine in equine plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-phase extraction (SPE) protocols for Penicillin G Procaine in plasma

Application Note: High-Selectivity Solid-Phase Extraction (SPE) Protocols for Penicillin G Procaine in Plasma

Executive Summary

Quantifying Penicillin G Procaine in plasma presents a "double-trouble" bioanalytical challenge: chemical instability and salt dissociation . Upon entering the bloodstream, the salt rapidly dissociates into Penicillin G (the bioactive antibiotic) and Procaine (the anesthetic stabilizer).

-

Penicillin G contains a beta-lactam ring highly susceptible to hydrolysis in acidic or alkaline environments and degradation at room temperature.

-

Procaine is an ester subject to rapid enzymatic hydrolysis by plasma esterases.

This guide moves beyond generic "dilute-and-shoot" methods, providing a Mixed-Mode Anion Exchange (MAX) protocol as the "Gold Standard" for Penicillin G quantification. This method leverages the molecule's acidity (pKa ~2.7) to "lock" it onto the sorbent while aggressively washing away matrix interferences. A secondary Hydrophilic-Lipophilic Balance (HLB) protocol is provided for simultaneous screening of both moieties.

Physicochemical Context & Strategy

Understanding the chemistry dictates the extraction strategy.

| Analyte | Structure Type | pKa | Charge at Physiological pH (7.4) | SPE Strategy |

| Penicillin G | Organic Acid (Beta-lactam) | ~2.7 (Carboxyl) | Negative (Anionic) | Strong Anion Exchange (MAX) for highest purity. |

| Procaine | Organic Base (Ester) | ~9.0 (Amine) | Positive (Cationic) | Strong Cation Exchange (MCX) or HLB. |

The Strategic Pivot: Most pharmacokinetic (PK) studies prioritize Penicillin G. Therefore, the primary protocol below utilizes Mixed-Mode Anion Exchange (MAX) . This allows us to bind Penicillin G ionically, wash away the Procaine (and phospholipids), and elute a highly purified extract.

Sample Collection & Pre-Treatment (Crucial Step)

Standard plasma collection leads to >20% degradation within hours. Strict stabilization is required.

-

Temperature Control: Collect blood into pre-chilled tubes. Centrifuge at 4°C immediately. Store plasma at -80°C.

-

pH Stabilization: Penicillin G is most stable at pH 6.0–7.0.

-

Action: Add 10 µL of 1M Citrate Buffer (pH 6.5) per 1 mL of plasma immediately after separation.

-

-

Esterase Inhibition (If monitoring Procaine): Add Sodium Fluoride (NaF) to collection tubes to inhibit plasma esterases that degrade Procaine.

Protocol A: The "Gold Standard" (Oasis MAX)

Target: High-Sensitivity Quantification of Penicillin G Mechanism: Mixed-Mode Anion Exchange (Retention via ion exchange + hydrophobicity).

Workflow Diagram

Caption: Protocol A utilizes ionic locking to retain Penicillin G while washing away interferences with aggressive solvents.

Step-by-Step Procedure

-

Cartridge Selection: Oasis MAX 1 cc/30 mg or 3 cc/60 mg (Waters Corp) or equivalent polymeric mixed-mode anion exchanger.

-

Conditioning:

-

Add 1 mL Methanol (MeOH) .

-

Add 1 mL Water (Milli-Q).

-

-

Loading:

-

Dilute 200 µL Plasma (stabilized) with 200 µL 50mM Ammonium Acetate (pH 7) .

-

Why: Ensures Penicillin G is fully ionized (negative) to bind to the sorbent.

-

Load at 1 mL/min.

-

-

Wash 1 (The "Clean-Up"):

-

Wash 2 (The "Selectivity" Step):

-

Elution:

-

Post-Elution: Evaporate under Nitrogen at <40°C (heat sensitive!) and reconstitute in Mobile Phase.

Protocol B: The "Universal" Alternative (Oasis HLB)

Target: Simultaneous Screening of Penicillin G and Procaine Mechanism: Reversed-Phase (Hydrophilic-Lipophilic Balance).

Note: This method is faster but less clean than Protocol A. It relies on retention of both analytes via hydrophobic interaction.

-

Cartridge: Oasis HLB 1 cc/30 mg.

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: Dilute Plasma 1:1 with 0.1% Formic Acid in Water .

-

Why: Acidification aids retention of Penicillin G on RP sorbents by suppressing ionization (making it more hydrophobic), though HLB can retain polar species too. Caution: Do not leave Penicillin G in acid for long; process immediately.

-

-

Wash: 1 mL 5% Methanol in Water .

-

Why: Removes salts and proteins but is weak enough not to elute the drugs.

-

-

Elute: 1 mL Methanol .

-

Result: Both Penicillin G and Procaine elute together.

-

LC-MS/MS Analytical Conditions

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or HSS T3 (for better polar retention). Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6] Mobile Phase B: Acetonitrile (ACN).

| Parameter | Setting |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2–5 µL |

| Gradient | 5% B to 95% B over 3.0 mins |

MS/MS Transitions (ESI+):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

| Penicillin G | 335.1 | 176.0 (Quant) | 25 | 18 |

| 160.0 (Qual) | 25 | 22 | ||

| Procaine | 237.2 | 100.0 (Quant) | 30 | 20 |

Troubleshooting & Optimization (The "Senior Scientist" Insight)

Decision Tree for Method Failure

Caption: Common failure modes involve pH mismatch during loading or thermal degradation.

-

Matrix Effects: If you see ion suppression for Penicillin G in Protocol B (HLB), switch to Protocol A (MAX). The aggressive MeOH wash in Protocol A removes phospholipids that typically cause suppression.

-

Stability Warning: Never leave processed samples in the autosampler at room temperature. The autosampler must be cooled to 4°C. Penicillin G can degrade by 10-15% in 12 hours at 25°C.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Li, B., et al. (2011). Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. Retrieved from [Link]

-

Waters Corporation. (2006). Oasis MAX: Mixed-Mode Anion Exchange for Acidic Compounds. Application Note. Retrieved from [Link]

-

Gao, L., et al. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS.[6] NIH National Library of Medicine. Retrieved from [Link]

-

PubChem. (2025).[7] Penicillin G Procaine Compound Summary.[7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 5. [Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intramuscular Injection of Penicillin G Procaine in Veterinary Pharmacokinetics

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intramuscular (IM) injection protocols for Penicillin G Procaine in the context of veterinary pharmacokinetics. This document emphasizes the scientific rationale behind the protocols to ensure technical accuracy, experimental reproducibility, and animal welfare.

Introduction: The Enduring Role of Penicillin G Procaine in Veterinary Medicine

Penicillin G Procaine is a long-acting formulation of penicillin, a beta-lactam antibiotic, that has been a cornerstone of veterinary medicine for decades.[1] Its efficacy against a spectrum of Gram-positive bacteria makes it a valuable tool for treating various infections in livestock, equine, and companion animals.[2][3] The procaine salt of penicillin G is designed to delay the absorption of the active compound from the injection site, thereby prolonging the therapeutic plasma concentrations and reducing the frequency of administration.[1][4]

Understanding the pharmacokinetics of Penicillin G Procaine following intramuscular administration is critical for optimizing dosing regimens, ensuring therapeutic success, and preventing antimicrobial resistance. These protocols are designed to provide a standardized framework for conducting such studies, grounded in established veterinary and pharmacological principles.

Mechanism of Action and Pharmacokinetic Profile

Penicillin G, the active component, exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][5] This interference with cell wall formation leads to cell lysis, particularly in growing bacteria.[1]

The addition of procaine, a local anesthetic, creates a sparingly soluble salt with penicillin G.[4][6] Following deep intramuscular injection, this complex slowly dissolves, releasing penicillin G into the systemic circulation.[7] This results in a characteristic pharmacokinetic profile with a delayed time to peak plasma concentration (Tmax) and a prolonged elimination half-life (t1/2) compared to more soluble penicillin salts.[4][8] In horses, for instance, the median elimination half-life of penicillin G after administration of Penicillin G Procaine was found to be significantly longer (24.7 hours) compared to penicillin G potassium (12.9 hours).[8]

Caption: Pharmacokinetic pathway of Penicillin G Procaine after IM injection.

Pre-Administration Protocols: Ensuring Safety and Accuracy

Prior to the administration of Penicillin G Procaine, a series of preparatory steps are crucial for the integrity of the study and the welfare of the animal.

Animal Selection and Acclimation

-

Species and Breed: The choice of animal model should be appropriate for the research question. Pharmacokinetic parameters can vary significantly between species.

-

Health Status: A thorough physical examination by a veterinarian is mandatory to ensure animals are healthy and free from any underlying conditions that could influence drug metabolism.

-

Acclimation: Animals should be acclimated to the housing and handling procedures for a minimum of 7 days prior to the study to minimize stress-induced physiological changes.

Product Handling and Preparation

-

Storage: Penicillin G Procaine suspension should be stored according to the manufacturer's instructions, typically under refrigeration.[9]

-

Warming and Resuspension: Before administration, the vial should be warmed to room temperature and shaken vigorously to ensure a uniform suspension.[2] Failure to do so can result in inaccurate dosing.

-

Aseptic Technique: Strict aseptic technique is paramount to prevent injection site infections. The vial's rubber stopper should be disinfected with 70% alcohol before each use.[2]

Intramuscular Injection Protocol: A Step-by-Step Guide

The following protocol outlines the standardized procedure for the intramuscular administration of Penicillin G Procaine.

Materials:

-

Penicillin G Procaine injectable suspension (e.g., 300,000 units/mL)[2]

-

Sterile syringes of appropriate volume

-

Sterile needles (16-18 gauge, 1-1.5 inches in length are generally suitable for livestock)[2]

-

70% alcohol swabs

-

Animal restraint equipment appropriate for the species

Procedure:

-

Dose Calculation: Accurately calculate the required dose based on the animal's body weight. Standard dosages vary by species (see Table 1).

-

Animal Restraint: Safely and humanely restrain the animal to minimize movement and ensure the safety of both the animal and the administrator.

-

Site Selection: Select an appropriate intramuscular injection site. Common sites include the large muscles of the neck, rump, hip, or thigh region.[1][2][10] For food-producing animals, the neck is often preferred to avoid damaging valuable cuts of meat.[10] It is crucial to avoid major nerves and blood vessels.[2][7]

-

Site Preparation: Disinfect the injection site with a 70% alcohol swab and allow it to dry.

-

Needle Insertion: Insert the needle deep into the muscle at a 90-degree angle to the skin.[11]

-

Aspiration: Before injecting, pull back on the plunger of the syringe.[2] If blood appears in the syringe, a blood vessel has been entered. Withdraw the needle and select a new injection site. This is a critical step to prevent inadvertent intravenous administration, which can lead to severe adverse reactions.[4]

-

Injection: If no blood is aspirated, administer the medication slowly and steadily.

-

Volume per Site: Do not exceed a maximum volume of 10 mL per injection site in large animals like cattle.[1][2][11][12] If the total volume exceeds this, divide the dose and administer it at different sites.[2][11]

-

Site Rotation: If multiple injections are required over a course of treatment, rotate the injection sites for each subsequent administration.[2]

-

Post-Injection Monitoring: Observe the animal for at least 30 minutes post-injection for any signs of adverse reactions, such as allergic or anaphylactic responses.[2]

Caption: Standardized workflow for intramuscular injection.

Pharmacokinetic Sampling and Analysis

To accurately determine the pharmacokinetic profile of Penicillin G Procaine, a robust blood sampling schedule is essential.

Protocol:

-

Catheter Placement: For serial blood sampling, an indwelling intravenous catheter should be placed in a suitable vein (e.g., jugular vein) prior to drug administration.

-

Sampling Schedule: Collect blood samples at predetermined time points. A typical schedule might include: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration. The exact timing should be adapted based on the expected pharmacokinetic profile in the target species.

-

Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Immediately place the samples on ice.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Storage: Store the plasma samples at -20°C or lower until analysis.

-

Bioanalytical Method: Quantify the concentration of penicillin G in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).[8]

Data Analysis and Interpretation

The resulting plasma concentration-time data should be analyzed using appropriate pharmacokinetic modeling software. Key parameters to be determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Cl/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

These parameters are crucial for establishing appropriate dosing intervals and ensuring that plasma concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[13] Antimicrobial susceptibility testing, guided by organizations like the Clinical and Laboratory Standards Institute (CLSI), provides the MIC data necessary for interpreting pharmacokinetic results in a clinically relevant context.[14][15]

Dosage and Withdrawal Information

Adherence to labeled dosages and withdrawal times is a legal and ethical obligation to prevent drug residues in food products.

Table 1: Recommended Dosages and Withdrawal Times for Penicillin G Procaine

| Species | Recommended Dosage | Meat Withdrawal Time | Milk Withdrawal Time |

| Cattle | 3,000 units/lb body weight (1 mL/100 lbs) daily[2][12] or 20 mg/kg[1] | 14 days[2][12] | 48 hours[2][12] |

| Pigs | 20 mg/kg[1] | 7 days[1][2] | N/A |

| Sheep | 3,000 units/lb body weight (1 mL/100 lbs) daily[2] | 9 days[2] | N/A |

| Horses | 3,000 units/lb body weight (1 mL/100 lbs) daily[2] | Not for use in horses intended for food. | N/A |

Note: Extra-label drug use (ELDU), which involves deviating from the FDA-approved label, is common in veterinary practice to achieve therapeutic efficacy.[12] However, ELDU can significantly prolong withdrawal times, and veterinarians must provide scientifically-derived extended withdrawal intervals.[12][16]

Potential Adverse Effects and Contraindications

While generally safe, Penicillin G Procaine can cause adverse reactions.

-

Allergic Reactions: Hypersensitivity reactions, including anaphylaxis, can occur in animals allergic to penicillins or procaine.[2] Animals should be observed closely after injection.[2]

-

Procaine Toxicity: Inadvertent intravenous injection or high doses can lead to procaine toxicity, characterized by central nervous system signs such as tremors, excitement, and seizures.[6][17]

-

Injection Site Reactions: Transient swelling or pain at the injection site may occur.[1][3]

-

Contraindications: Do not administer to animals with a known hypersensitivity to penicillin or procaine.[1]

Conclusion

These application notes and protocols provide a framework for the safe and effective intramuscular administration of Penicillin G Procaine for veterinary pharmacokinetic studies. By adhering to these guidelines, researchers can generate reliable and reproducible data that will contribute to the responsible and efficacious use of this important antimicrobial agent in veterinary medicine. A thorough understanding of the principles outlined herein is essential for ensuring both the integrity of the research and the welfare of the animal subjects.

References

-

DailyMed. penicillin g procaine injectable suspension usp. Available from: [Link]

-

National Center for Biotechnology Information. Penicillin G Procaine. PubChem Compound Summary for CID 5903. Available from: [Link]

-

VCA Animal Hospitals. Penicillin G. Available from: [Link]

-

Drugs.com. Procaine Penicillin G for Animal Use (Canada). Available from: [Link]

-

Merck Veterinary Manual. Penicillins Use in Animals. Available from: [Link]

-

PubMed. Adverse reaction to procaine penicillin G in horses. Available from: [Link]

-

MSD Veterinary Manual. Penicillins Use in Animals. Available from: [Link]

-

European Medicines Agency. Committee for Veterinary Medicinal Products: Procaine. Available from: [Link]

-

Dominion Veterinary Laboratories Ltd. Procaine Penicillin G. Available from: [Link]

-

Clinical and Laboratory Standards Institute. Standardization of Veterinary Susceptibility Testing. Available from: [Link]

-

PubMed. Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses. Available from: [Link]

-

American Veterinary Medical Association. Update on withdrawal intervals following extralabel use of procaine penicillin G in cattle and swine FARAD Digest. Available from: [Link]

-

Virginia Tech. SOP: Injections in Dogs and Cats. Available from: [Link]

-

Lexmoor. Injection Techniques in Veterinary Medicine: What You Need to Know. Available from: [Link]

-

National Center for Biotechnology Information. Withdrawal of Amoxicillin and Penicillin G Procaine from Milk after Intramammary Administration in Dairy Cows with Mastitis. Available from: [Link]

-

Worms & Germs Blog. Updated CLSI Veterinary Susceptibility Testing Guidance: What Veterinarians Need to Know. Available from: [Link]

-

ResearchGate. VET01S: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 3rd E. Available from: [Link]

-

American Animal Hospital Association. Intramuscular Induction Protocols for Healthy Dogs and Cats. Available from: [Link]

-

The Pig Site. Extended Withdrawal Needed to Avoid Penicillin G Residues. Available from: [Link]

-

Government of Ontario. Giving medication to animals by injection. Available from: [Link]

-

National Center for Biotechnology Information. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin. Available from: [Link]

-

Veterinary Clinical Skills Compendium. IM Intramuscular Injections. Available from: [Link]

-

South Dakota State University. Antimicrobial Susceptibility. Available from: [Link]

Sources

- 1. norbrook.com [norbrook.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Penicillin G | VCA Animal Hospitals [vcahospitals.com]

- 4. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. lexmoor.com [lexmoor.com]

- 11. Giving medication to animals by injection | ontario.ca [ontario.ca]

- 12. mda.state.mn.us [mda.state.mn.us]

- 13. wormsandgermsblog.com [wormsandgermsblog.com]

- 14. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 15. Antimicrobial Susceptibility | South Dakota State University [sdstate.edu]

- 16. farad.org [farad.org]

- 17. Adverse reaction to procaine penicillin G in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Penicillin G Procaine via Double Decomposition

Executive Summary

This application note details the protocol for the synthesis of Penicillin G Procaine (PGP) utilizing a double decomposition (metathesis) reaction between Penicillin G Potassium and Procaine Hydrochloride.[1] PGP is a low-solubility salt of benzylpenicillin, designed to provide a "depot" effect upon intramuscular injection, slowly releasing the active antibiotic over 12–24 hours.

This guide prioritizes crystallization kinetics , pH control , and sterility assurance , which are the Critical Process Parameters (CPPs) defining the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

Theoretical Basis & Mechanism[1]

The Double Decomposition Reaction

The synthesis relies on an ionic metathesis reaction in an aqueous medium.[1] Both precursors—Penicillin G Potassium and Procaine Hydrochloride—are highly water-soluble.[1] However, the resulting salt, Penicillin G Procaine, exhibits poor water solubility (~4–7 mg/mL), driving the reaction forward via precipitation.

Reaction Equation:

Thermodynamics and Solubility

The reaction is driven by the solubility product constant (

-

Solubility of Precursors: >100 mg/mL (High)[1]

-

Solubility of Product (PGP): ~6.8 mg/mL at 28°C (Low) [1][1][2][3]

Molecular Interaction Diagram

The following diagram illustrates the ionic exchange and precipitation mechanism.

Figure 1: Mechanism of double decomposition and precipitation of Penicillin G Procaine.[1]

Critical Process Parameters (CPPs)

To ensure a high-yield, pharmaceutical-grade product, the following parameters must be strictly controlled:

| Parameter | Target Range | Scientific Rationale |

| Reaction pH | 5.0 – 7.5 | Critical: The |

| Temperature | 20°C – 28°C | Higher temperatures increase PGP solubility, reducing yield.[1] Lower temperatures may trap impurities.[1] |

| Molar Ratio | 1:1 (Equimolar) | Excess Procaine HCl is preferred slightly (1.05:[1]1) to drive the common ion effect and maximize Penicillin G precipitation, as Pen G is the more expensive reagent. |

| Agitation | Low-Shear | Rapid mixing induces high nucleation rates, resulting in micro-fines that are difficult to filter.[1] Slow agitation promotes larger, needle-like crystal growth.[1] |

Experimental Protocol

Materials & Stoichiometry

Batch Size Reference: 100 g Theoretical Yield

| Reagent | MW ( g/mol ) | Mass (g) | Moles | Solubility Note |

| Penicillin G Potassium | 372.48 | 63.3 g | 0.170 | Highly Soluble |

| Procaine HCl | 272.77 | 48.7 g | 0.178 | Highly Soluble |

| Water (WFI Grade) | 18.02 | ~800 mL | N/A | Solvent |

| Target Product (PGP) | 588.72 | 100.0 g | 0.170 | Low Solubility |

Note: A 5% molar excess of Procaine HCl is used to ensure complete precipitation of the penicillin.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Precursor Solutions

-

Solution A (Penicillin): Dissolve 63.3 g of Penicillin G Potassium in 400 mL of Water for Injection (WFI) at room temperature (25°C). Ensure complete dissolution. Measure pH (Expected: ~6.0–7.0).

-

Solution B (Procaine): Dissolve 48.7 g of Procaine HCl in 400 mL of WFI. Measure pH. Caution: This solution will be slightly acidic.

-

Sterile Filtration (If Parenteral): Pass both Solution A and Solution B through separate 0.22

m PVDF or PES sterile filters into the reaction vessel. This removes particulate matter and ensures sterility [3].[1]

Step 2: Controlled Precipitation (The Reaction)[1]

-

Setup: Place Solution A (Penicillin) in a jacketed glass reactor equipped with an overhead stirrer (anchor or pitched blade).

-

Addition: Slowly add Solution B (Procaine) to Solution A over a period of 30–45 minutes using a peristaltic pump.

-

Why? Slow addition controls the supersaturation level, favoring the growth of defined crystal structures (monoclinic hemimorphic) rather than amorphous aggregates.

-

-

Agitation: Maintain constant stirring at 100–150 RPM.

-

Observation: The solution will turn milky white immediately as PGP precipitates.[1]

-

Aging: Once addition is complete, continue stirring for 60 minutes at 20–25°C to allow for Ostwald ripening (crystal maturation).

Step 3: Isolation and Washing

-

Filtration: Filter the white slurry using a Buchner funnel (vacuum) or a centrifuge for larger scales.

-

Washing: Wash the filter cake with 3 x 50 mL of cold WFI (4°C).

-

Displacement Wash: Perform a final wash with a small volume of Isopropanol (optional) to aid drying, though water washing is standard for parenteral grades to avoid solvent residues.[1]

Step 4: Drying

-

Method: Dry the wet cake in a vacuum oven at 40°C – 45°C.

-

Duration: 12–24 hours until constant weight is achieved.

-

Caution: Do not exceed 55°C, as PGP is heat-sensitive and may degrade.[1]

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of Penicillin G Procaine.[1][2]

Quality Control & Validation

To validate the synthesis, the following analytical tests are required [1][4]:

| Test Attribute | Specification | Method |

| Appearance | White to off-white crystals | Visual Inspection |

| Identification | Matches Reference Standard | IR Spectroscopy / HPLC |

| Melting Point | 106°C – 110°C (with decomp.)[1][2][3] | Capillary Method |

| Assay (Potency) | 900 – 1050 Units/mg | HPLC or Iodometric Titration |

| pH (Saturated Soln) | 5.0 – 7.5 | Potentiometric |

| Sterility | No Growth (14 days) | Membrane Filtration (USP <71>) |

Troubleshooting Guide

Issue 1: Low Yield (<85%)

-

Cause: Product loss during washing or incomplete reaction.[1]

-

Solution: Ensure wash water is chilled (4°C).[1] Verify the stoichiometry (ensure slight excess of Procaine).[1] Recycle mother liquor if necessary, though this risks impurity accumulation.[1]

Issue 2: Discoloration (Yellowing)

-

Cause:

-lactam ring degradation due to high pH (>8.[1]0) or high temperature (>50°C) during drying.[1] -

Solution: Check pH of precursor solutions.[1][4][5] Ensure vacuum oven temperature is strictly calibrated <45°C.

Issue 3: Clogging during Filtration

-

Cause: Crystal size too small (fines) due to rapid addition of reagents.[1]

-

Solution: Slow down the addition rate in Step 2. Reduce stirring speed to promote larger crystal growth.[1]

References

-

Google Patents. (2006).[1] WO2006016347A1 - A method for preparing penicillin g procaine.[1] Retrieved October 26, 2023, from

-

DrugFuture. (n.d.). Penicillin G Procaine Monograph Data. Retrieved October 26, 2023, from [Link]

Sources

- 1. 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S,5R,6R)-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate, hydrate (1:1:1) | C29H40N4O7S | CID 22502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin G procaine - LKT Labs [lktlabs.com]

- 3. Penicillin G Procaine [drugfuture.com]

- 4. A METHOD FOR PREPARING PENICILLIN G PROCAINE - Patent 1776371 [data.epo.org]

- 5. WO2006016347A1 - A method for preparing penicillin g procaine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Minimizing needle blockage during deep intramuscular administration

Topic: Minimizing Needle Blockage During Deep Intramuscular Administration Role: Senior Application Scientist | Department: Technical Support Center

Introduction: The Cost of Stasis

Welcome to the Technical Support Center. If you are reading this, you likely understand that a blocked needle during a deep intramuscular (IM) injection is not merely an inconvenience—it is a critical failure point in data integrity and animal welfare.

In deep IM administration (gluteal/thigh), we are often fighting two adversaries: geometry and rheology . You are pushing a non-Newtonian suspension through a narrow, long channel (1.5" to 2.0" needle) into a high-resistance tissue bed.

This guide moves beyond basic "shake well" advice. We will engineer your workflow using fluid dynamics principles to ensure your formulation is delivered precisely where it belongs: in the muscle, not dried inside the needle hub.

Module 1: The Physics of Injectability

Q: Why does my suspension clog even when the particle size is theoretically smaller than the needle bore?

A: You are likely experiencing Particle Bridging or Dilatancy , not just simple obstruction.

While the Hagen-Poiseuille Law governs the flow of fluids, suspensions introduce complex variables. If your particles crowd at the needle hub (the "contraction zone"), they form a bridge, effectively acting as a filter cake.

The Governing Equation (Hagen-Poiseuille):

- (Flow Rate): The speed of injection.[1]

- (Radius): The internal diameter of the needle. Note the power of 4. A small decrease in gauge size (radius) drastically increases resistance.

- (Length): Deep IM requires longer needles, linearly increasing resistance.

- (Viscosity): The thickness of your vehicle.

Technical Insight: For non-Newtonian fluids (like PLGA microspheres or thixotropic gels), applying too much force too quickly can actually increase viscosity (shear thickening), causing the formulation to "lock up" inside the needle [1].

Visualization: The Injectability Pressure Balance

Caption: Logical flow of variables affecting needle blockage. Note that Needle Radius (

Module 2: Device Selection & Preparation

Q: I need to reach deep muscle. How do I balance needle length with dead volume and clogging risk?

A: You must select a needle that minimizes the Length-to-Diameter aspect ratio while preventing Coring .

The Coring Phenomenon

Blockages often originate before the injection starts. Puncturing a rubber vial stopper incorrectly shears off a core of rubber, which then lodges in the needle shaft. This is a "silent killer" of experiments because the blockage appears to be formulation-related [2].

Protocol: The Anti-Coring Entry (45-90 Technique)

-

Angle: Approach the vial stopper at a 45° angle with the bevel facing UP .[2][3][4]

-

Pressure: Apply slight pressure until the tip penetrates.[3]

-

Pivot: As the bevel enters, simultaneously rotate the needle to 90° (vertical) .

-

Result: This cuts a slit rather than punching a hole [3].

Gauge Selection Matrix

Do not guess. Use this reference for deep IM suspensions (e.g., microspheres, viscous oils).

| Formulation Type | Viscosity (cP) | Rec. Gauge (Deep IM) | Wall Type | Rationale |

| Aqueous Solution | 1 - 10 | 23G - 25G | Regular | Pain reduction is prioritized. |

| Oil Depot | 50 - 100 | 21G - 23G | Thin Wall | Thin walls increase internal radius ( |

| Microspheres (Low Conc) | >100 | 20G - 21G | Thin Wall | Prevents bridging at the hub. |

| Microspheres (High Conc) | >500 | 18G - 19G | Regular | Essential to prevent "filter cake" formation at the tip. |

Module 3: The Administration Workflow

Q: My needle blocks immediately after insertion, before I depress the plunger. Why?

A: This is the Pause Time Effect .[5] When a suspension-filled needle enters warm tissue (37°C), two things happen:

-

Vehicle Evaporation/Absorption: The liquid vehicle at the very tip is absorbed by the tissue or evaporates, leaving a dry "plug" of solid particles [4].

-

Sedimentation: If you pause for even 5-10 seconds to steady the animal, particles settle into the needle shaft.

Protocol: The "Continuous Motion" Technique This workflow eliminates static time to prevent sedimentation and tip-drying.

Caption: The Continuous Motion Workflow. Minimizing the time between Step 2 and Step 3 is the most critical factor in preventing tip occlusion.

Key Technical Nuance:

-

The "Wet" Insertion: Unlike standard clinical practice, for high-risk suspensions, apply micro-pressure to the plunger during insertion. This ensures a positive flow of vehicle prevents tissue cores or blood from entering the needle tip (retrograde flow) [5].

Module 4: Troubleshooting & FAQs

Q: The needle is blocked mid-injection. Should I increase pressure to clear it? A: ABSOLUTELY NOT. Applying high pressure to a blocked syringe creates a hydraulic press.

-

Risk 1: Needle detachment (projectile hazard).

-

Risk 2: "Shotgun effect." If the clog clears suddenly, the remaining dose is blasted into the tissue, causing muscle fiber tearing and altering pharmacokinetics (PK).

-

Solution: Withdraw immediately. Replace the needle. Resuspend. Re-inject at a new site.

Q: Can I use a "Air Bubble" behind the dose to clear the needle? A: Yes, with caution. The Air Lock technique involves drawing 0.1 - 0.2 mL of air after the dose.

-

Benefit: The air bubble ensures the full dose is expelled from the dead space of the needle.

-

Mechanism: It prevents the "trailing edge" of the suspension from drying in the needle track (prevention of leakage and tracking).

-

Warning: Ensure the animal is positioned so the air bubble is the last thing to leave the syringe (plunger up).

References

-

Cilurzo, F., Selmin, F., Minghetti, P., et al. (2011). Injectability Evaluation: An Open Issue.[2] AAPS PharmSciTech.[6] Available at: [Link]

-

Rothschild, S. (2021). Vial Coring Prevention Needle Technique.[2][3] Registered Nurse RN. Available at: [Link]

-

InpharmD. (2021).[2] What is the best technique to prevent coring of the rubber stopper of a vial? Available at: [Link]

-

Allmendinger, A. (2022). Needle clogging of protein solutions in prefilled syringes: A two-stage process with various determinants. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

-

Kowsari, K., et al. (2025).[6][7] Alternative Syringe and Needle Design for Clog-free Delivery of High-concentration Suspensions.[6] AAPS PharmSciTech.[6] Available at: [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. What is the best technique to prevent coring of the rubber stopper of a vial? [inpharmd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. apsf.org [apsf.org]

- 5. researchgate.net [researchgate.net]

- 6. Alternative Syringe and Needle Design for Clog-free Delivery of High-concentration Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Addressing degradation products of Penicillin G Procaine in stability studies